3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride is a chemical compound with the molecular formula C10H15ClN4O2. It is characterized by the presence of an azido group, which is known for its reactivity in click chemistry reactions. This compound is often used in various chemical and biological research applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of 3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-[2-(2-Azidoethoxy)ethoxy]aniline.
Azidation: The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an azide ion.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride undergoes various chemical reactions, including:
Click Chemistry: The azido group reacts with alkynes in the presence of copper(I) or ruthenium catalysts to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the azido group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include copper(I) sulfate, sodium ascorbate, and palladium on carbon. Major products formed from these reactions include triazoles and amines.
Wissenschaftliche Forschungsanwendungen
3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through click chemistry.
Biology: The compound is employed in bioconjugation techniques to label biomolecules.
Medicine: It is used in the development of drug delivery systems and diagnostic tools.
Industry: The compound is utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride primarily involves its reactivity with alkynes in click chemistry reactions. The azido group reacts with alkynes to form stable triazole rings, which can be used to link various molecules together. This reactivity is exploited in bioconjugation and material science applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride include:
Azido-dPEG 4-acid: This compound also contains an azido group and is used in similar click chemistry applications.
3-[2-(2-Azidoethoxy)ethoxy]propanoic acid: Another azido-containing compound used in bioconjugation and material science.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in both chemical synthesis and biological research.
Eigenschaften
Molekularformel |
C10H15ClN4O2 |
---|---|
Molekulargewicht |
258.70 g/mol |
IUPAC-Name |
3-[2-(2-azidoethoxy)ethoxy]aniline;hydrochloride |
InChI |
InChI=1S/C10H14N4O2.ClH/c11-9-2-1-3-10(8-9)16-7-6-15-5-4-13-14-12;/h1-3,8H,4-7,11H2;1H |
InChI-Schlüssel |
SQGXHVQSUGNGLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCOCCN=[N+]=[N-])N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.